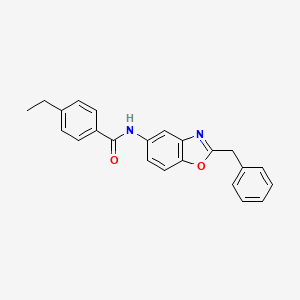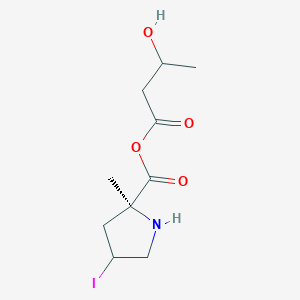
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a hydroxybutanoic acid moiety with an iodinated pyrrolidine ring, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of 3-hydroxybutanoic acid, which can be achieved through the oxidation of 1,3-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide . The next step involves the iodination of 2-methylpyrrolidine, which can be accomplished using iodine and a suitable oxidizing agent like hydrogen peroxide . Finally, the two intermediates are coupled under anhydrous conditions to form the desired anhydride compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The hydroxybutanoic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The iodinated pyrrolidine ring can be reduced to form non-iodinated derivatives.
Substitution: The iodine atom in the pyrrolidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of non-iodinated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-hydroxybutanoic acid: Shares a similar hydroxybutanoic acid moiety but differs in the presence of an amino group instead of an iodinated pyrrolidine ring.
2-Methylpyrrolidine-2-carboxylic acid: Similar pyrrolidine structure but lacks the hydroxybutanoic acid moiety.
Uniqueness
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is unique due to its combination of a hydroxybutanoic acid moiety with an iodinated pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C10H16INO4 |
|---|---|
Peso molecular |
341.14 g/mol |
Nombre IUPAC |
3-hydroxybutanoyl (2S)-4-iodo-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16INO4/c1-6(13)3-8(14)16-9(15)10(2)4-7(11)5-12-10/h6-7,12-13H,3-5H2,1-2H3/t6?,7?,10-/m0/s1 |
Clave InChI |
MJXKETKZKFWNKX-QIMWKCOFSA-N |
SMILES isomérico |
CC(CC(=O)OC(=O)[C@@]1(CC(CN1)I)C)O |
SMILES canónico |
CC(CC(=O)OC(=O)C1(CC(CN1)I)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
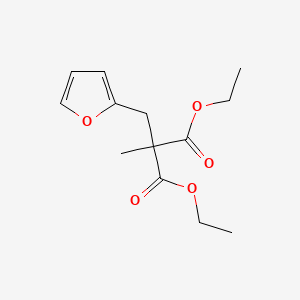

![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
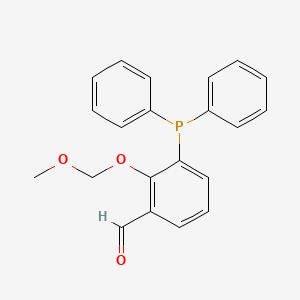
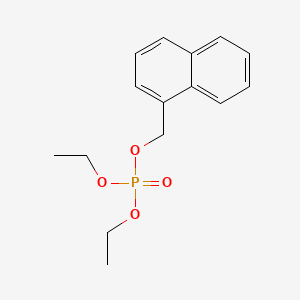
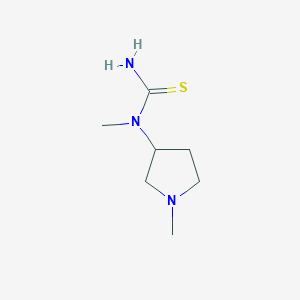
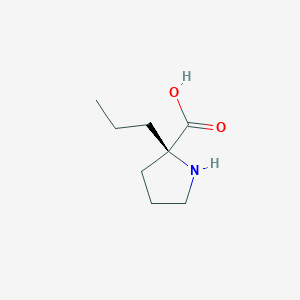
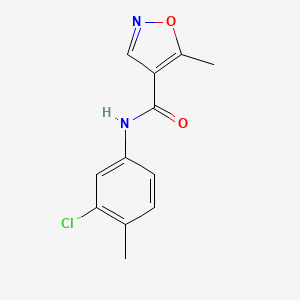
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
